N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline
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Overview
Description
N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with an aniline group attached
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, such as collagen prolyl 4-hydroxylases .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of collagen prolyl 4-hydroxylases .
Biochemical Pathways
Similar compounds have been found to affect the collagen synthesis pathway by inhibiting collagen prolyl 4-hydroxylases .
Result of Action
Similar compounds have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can yield the desired oxazole ring, which can then be further functionalized to introduce the aniline group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}nitrobenzene, while reduction could produce this compound derivatives with reduced functional groups.
Scientific Research Applications
N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}benzamide
- N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenol
- N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}pyridine
Uniqueness
N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused oxazole-pyridine ring system and the presence of an aniline group make it a versatile compound for various applications.
Properties
IUPAC Name |
N-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-14-10-6-4-9(5-7-10)13-16-12-11(17-13)3-2-8-15-12/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNABINKRGOMAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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